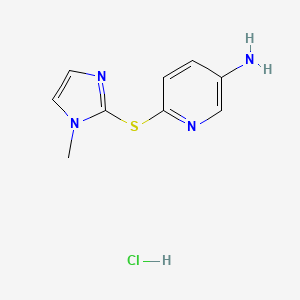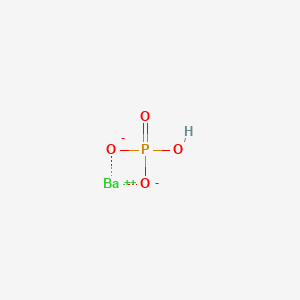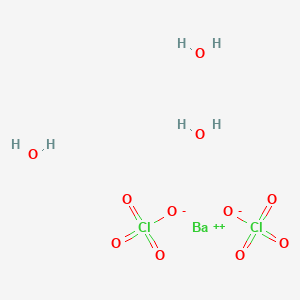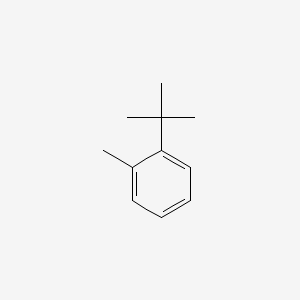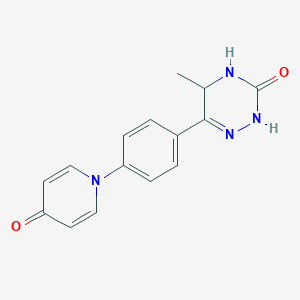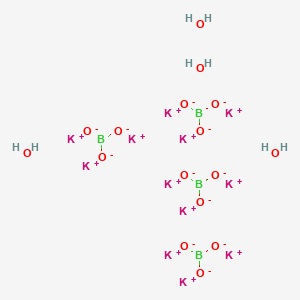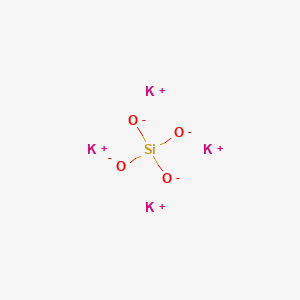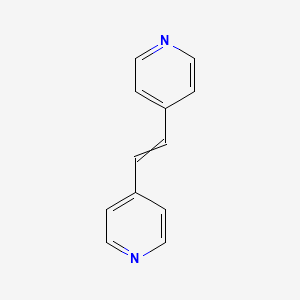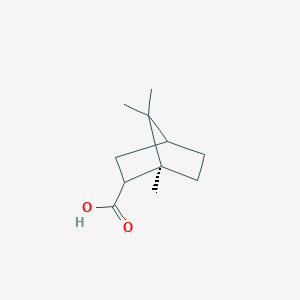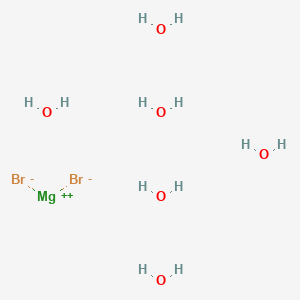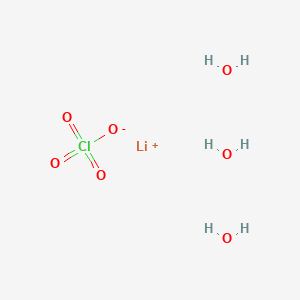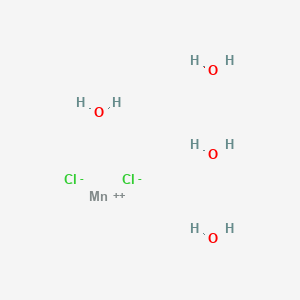
Mangoral
Overview
Description
Preparation Methods
Mangoral is synthesized using manganese chloride tetrahydrate, a natural trace element. The preparation involves mixing the manganese chloride tetrahydrate with two absorption promoters, L-Alanine and Vitamin D3. The resulting powder is then mixed with 200 mL of water and taken orally . Industrial production methods focus on ensuring the purity and stability of the compound, as well as the consistency of the absorption promoters.
Chemical Reactions Analysis
Mangoral primarily undergoes absorption in the small intestine, where it is taken up by normal hepatocytes and excreted via the bile . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution in the body. Instead, its primary function is to act as a contrast agent for MRI, enhancing the visualization of liver lesions.
Scientific Research Applications
Mangoral is being developed as a targeted medical imaging drug for diagnostic MRI, specifically for visualizing metastatic focal liver lesions in patients where the use of gadolinium-based contrast agents may be medically inadvisable . It addresses a significant unmet medical need related to detecting and localizing liver metastases, potentially increasing the survival rate for cancer patients . This compound has shown improved diagnostic efficacy compared to MRI without a contrast agent and is considered safe based on Phase I and Phase II clinical trials .
Mechanism of Action
Mangoral is taken orally and absorbed in the small intestine into the portal liver vein. It is then taken up by normal hepatocytes and excreted via the bile . The compound enhances the contrast in MRI images by increasing the visibility of liver lesions, allowing for better diagnosis and treatment planning.
Comparison with Similar Compounds
Mangoral has been compared to gadolinium-based contrast agents, such as gadobenate dimeglumine. Studies have shown that this compound-enhanced MRI provides similar efficacy in terms of lesion detection, visualization, and delineation of liver metastases compared to gadolinium-based agents . The key advantage of this compound is its safety profile for patients with severe kidney impairment, who are at risk of developing nephrogenic systemic fibrosis when exposed to gadolinium . Similar compounds include gadobenate dimeglumine and other gadolinium-based contrast agents .
This compound’s unique properties and safety profile make it a promising alternative for liver MRI in patients with severe renal insufficiency.
Properties
IUPAC Name |
manganese(2+);dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


